molecular formula C25H22ClN5O B611986 8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride CAS No. 1032350-13-2

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride

Cat. No.: B611986
CAS No.: 1032350-13-2
M. Wt: 443.9 g/mol
InChI Key: LFYOZCBFOSSLNJ-UHFFFAOYSA-N
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Description

MK-2206 hydrochloride is a highly selective allosteric inhibitor of the serine/threonine kinase Akt, which plays a crucial role in various cellular processes, including cell growth, survival, and metabolism. The compound is being investigated for its potential to treat various types of cancer by inhibiting the Akt signaling pathway, which is often overactive in cancer cells .

Mechanism of Action

Target of Action

MK-2206 dihydrochloride, also known as MK-2206 2HCl, is a highly selective allosteric inhibitor of all three Akt isoforms: Akt1, Akt2, and Akt3 . Akt, also known as protein kinase B (PKB), is a serine/threonine kinase that plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Mode of Action

MK-2206 binds to Akt in an ATP-independent manner, leading to a change in its conformation. This prevents Akt from being activated by upstream signals . Specifically, MK-2206 inhibits the phosphorylation of Thr308 and Ser473 of Akt , which are critical for its activation .

Biochemical Pathways

The primary biochemical pathway affected by MK-2206 is the PI3K/Akt/mTOR signaling pathway . This pathway is often hyperactivated in various types of cancer, leading to increased cell survival, proliferation, and resistance to apoptosis . By inhibiting Akt, MK-2206 suppresses this pathway, thereby inhibiting cell proliferation and inducing apoptosis .

Result of Action

The inhibition of Akt by MK-2206 leads to a variety of cellular effects. It has been reported to induce G1-phase cell cycle arrest and apoptosis in leukemia cells . In addition, it has been shown to strongly reduce the migration of certain glioblastoma cells .

Action Environment

The action of MK-2206 can be influenced by various environmental factors. For instance, it has been suggested that due to an aberrant activation of mTOR in response to Akt inhibition in PTEN mutated cells, the therapeutic window needs to be carefully defined, or a combination of Akt and mTOR inhibitors should be considered . Furthermore, MK-2206 has been shown to enhance the sensitivity to rapamycin via reactive oxygen species .

Biochemical Analysis

Biochemical Properties

MK-2206 Dihydrochloride interacts with various enzymes and proteins in biochemical reactions. It inhibits the phosphorylation of Thr308 and Ser473 of Akt . This inhibition of Akt leads to a decrease in cell survival and resistance to cancer radiotherapy . The compound’s interaction with Akt is crucial in its role as a potential cancer treatment.

Cellular Effects

MK-2206 Dihydrochloride has significant effects on various types of cells and cellular processes. It induces G1-phase arrest and apoptosis in leukemia cells . It also inhibits cell proliferation in non-small cell lung cancer cells and medullary thyroid cancer cells . Furthermore, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of MK-2206 Dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as an allosteric Akt inhibitor, meaning it binds to a site other than the active site of Akt, changing the enzyme’s conformation and activity . This results in the inhibition of Akt signaling, promoting cancer cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of MK-2206 Dihydrochloride change over time. It has been observed that the compound does not enhance IR-induced DNA damage, nor does it cause cell cycle distortion, apoptosis, or excessive autophagy

Dosage Effects in Animal Models

In animal models, the effects of MK-2206 Dihydrochloride vary with different dosages. For instance, in female nu/nu mice bearing ZR75-1 xenografts, MK-2206 Dihydrochloride at dosages of 240 mg/kg or 480 mg/kg inhibited tumor growth .

Metabolic Pathways

MK-2206 Dihydrochloride is involved in the PI3K/Akt/mTOR signaling pathway . This pathway is crucial in cell growth and survival, making it a promising target for pharmacologic intervention in cancer treatment .

Transport and Distribution

It is known that the compound is orally active and can penetrate the blood-brain barrier .

Subcellular Localization

As an Akt inhibitor, it is likely to be found wherever Akt is localized within the cell, which is typically in the cytoplasm and the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MK-2206 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

  • Formation of the triazolo[3,4-f][1,6]naphthyridine core.
  • Introduction of the phenyl and aminocyclobutyl groups.
  • Final purification and conversion to the hydrochloride salt.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of MK-2206 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Key considerations include the choice of solvents, reaction times, and purification methods to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

MK-2206 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of analogs with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MK-2206 hydrochloride is unique due to its high selectivity for all three Akt isoforms and its ability to penetrate the blood-brain barrier. This makes it a valuable tool for studying the Akt pathway and a promising candidate for cancer therapy .

Properties

IUPAC Name

8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O.ClH/c26-25(12-4-13-25)18-9-7-17(8-10-18)22-19(16-5-2-1-3-6-16)15-20-21(27-22)11-14-30-23(20)28-29-24(30)31;/h1-3,5-11,14-15H,4,12-13,26H2,(H,29,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYOZCBFOSSLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=N3)C=CN5C4=NNC5=O)C6=CC=CC=C6)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1032350-13-2, 1032349-77-1
Record name MK 2206 dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032350-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MK-2206
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032349771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-2206
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HA45S22ZZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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